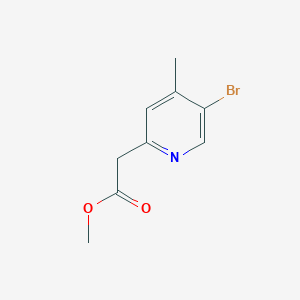
5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide is a heterocyclic compound that contains both phosphorus and nitrogen atoms in its structure
Vorbereitungsmethoden
The synthesis of 5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a dichlorophenylphosphine with a suitable nitrogen-containing compound, followed by oxidation to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the formation of phosphorus-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmacological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties, such as flame retardants and polymers.
Wirkmechanismus
The mechanism by which 5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,6-Dichloro-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide include other phosphorus-containing heterocycles such as:
- 2-Phenyl-1,3,2-dioxaphospholane
- 2-Phenyl-1,3,2-diazaphospholidine
- 2-Phenyl-1,3,2-oxazaphospholidine These compounds share structural similarities but differ in the nature and position of heteroatoms, which can influence their chemical reactivity and applications. The unique combination of chlorine atoms and the benzodiazaphosphole ring in this compound distinguishes it from these related compounds, providing distinct properties and potential uses.
Eigenschaften
CAS-Nummer |
4602-08-8 |
|---|---|
Molekularformel |
C12H9Cl2N2OP |
Molekulargewicht |
299.09 g/mol |
IUPAC-Name |
5,6-dichloro-2-phenyl-1,3-dihydro-1,3,2λ5-benzodiazaphosphole 2-oxide |
InChI |
InChI=1S/C12H9Cl2N2OP/c13-9-6-11-12(7-10(9)14)16-18(17,15-11)8-4-2-1-3-5-8/h1-7H,(H2,15,16,17) |
InChI-Schlüssel |
HEYUBNSGYJVYCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2(=O)NC3=CC(=C(C=C3N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester](/img/structure/B12813529.png)






![7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12813565.png)

![4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide](/img/structure/B12813572.png)

![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)

